3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

PROTAC design E3 ligase ligand bromine handle

This 7-bromo isoindolinone derivative is the definitive starting material for CRBN-recruiting PROTACs. Unlike unmodified lenalidomide, the 7-bromo group provides a versatile synthetic handle for Pd-catalyzed cross-coupling or nucleophilic substitution, enabling rapid degrader library assembly. Positional isomers (5-bromo, 4-bromo) exhibit altered steric and electronic properties at the CRBN interface, making this specific regioisomer essential for rigorous SAR studies and neo-substrate screening. Supplied at ≥98% purity to minimize assay interference.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
CAS No. 2229976-08-1
Cat. No. B2703726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS2229976-08-1
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
InChIInChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18)
InChIKeyLYWTUUBOXDYLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2229976-08-1): E3 Ligase Ligand for PROTAC Procurement


3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2229976-08-1) is a brominated isoindolinone derivative that functions as an analog of the immunomodulatory drug (IMiD) lenalidomide . This compound is categorized as a ligand for the E3 ubiquitin ligase cereblon (CRBN), enabling the recruitment of CRBN within the CRL4^CRBN E3 ligase complex . As a functionalized chemical building block, it is supplied with a reported purity of ≥98% and a molecular weight of 323.14 g/mol, making it suitable for downstream conjugation and targeted protein degradation research [1].

Why 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cannot Be Substituted by Unmodified Lenalidomide or Positional Isomers


Generic substitution of CRBN-recruiting ligands is scientifically invalid due to distinct structure-activity relationships (SAR) and synthetic utility. Unmodified lenalidomide lacks the reactive bromine handle required for facile conjugation to linker-warhead moieties in PROTAC design . Furthermore, positional isomers of brominated lenalidomide analogs (e.g., 5-bromo or 4-bromo derivatives) exhibit altered electronic and steric properties at the ligand-CRBN interface, which can modulate binding affinity and the efficiency of neo-substrate ubiquitination [1]. Consequently, the precise 7-bromo substitution pattern of this compound is a critical determinant of both synthetic accessibility and biological function in PROTAC development pipelines.

Quantitative Evidence for Selecting 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione Over Analogs


7-Bromo Substitution as a Functionalizable Handle for PROTAC Conjugation

This compound contains a bromine atom at the 7-position of the isoindolinone ring, providing a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct nucleophilic substitution for linker attachment . In contrast, unmodified lenalidomide lacks this halogen handle, limiting its synthetic versatility . Positional isomers, such as the 5-bromo analog (CAS 1010100-26-1), present a distinct regiochemistry that may affect the trajectory and flexibility of the resulting PROTAC molecule, potentially altering degradation efficiency [1].

PROTAC design E3 ligase ligand bromine handle conjugation chemistry

Purity of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione for Reliable PROTAC Assembly

Commercially sourced 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is reported to have a purity of 98.99% as determined by HPLC analysis . This high level of purity is essential for minimizing side reactions during subsequent conjugation steps and for ensuring the integrity of the final PROTAC construct [1]. In comparison, generic or lower-grade intermediates may contain impurities that compromise yield and reproducibility in multi-step synthetic workflows.

PROTAC synthesis chemical purity HPLC analysis

Validated Role as CRBN E3 Ligase Ligand in Functional PROTAC Degraders

This compound serves as the CRBN-recruiting warhead in the PROTAC degrader SJF620, which induces degradation of Bruton's tyrosine kinase (BTK) with a DC50 of 7.9 nM in NAMALWA cells . The functional incorporation of this specific 7-bromo lenalidomide analog into a potent degrader validates its ability to productively engage the CRBN E3 ligase complex and drive ubiquitin-mediated proteolysis [1]. While direct binding affinity (Kd) data for the isolated compound is not publicly available, its successful application in a low nanomolar degrader establishes its practical utility relative to alternative scaffolds that may not yield similarly active PROTACs.

Targeted protein degradation CRBN ligand PROTAC degrader

Optimal Research and Industrial Applications for 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione


Synthesis of Heterobifunctional PROTACs for Targeted Protein Degradation

This compound is the preferred starting material for assembling CRBN-based PROTACs. The 7-bromo group serves as a versatile handle for attaching a diverse array of linkers via robust palladium-catalyzed cross-coupling or nucleophilic substitution, enabling the creation of degrader libraries . The high reported purity (98.99%) ensures minimal interference in downstream biological assays .

Structure-Activity Relationship (SAR) Studies of Cereblon Ligands

Researchers investigating the binding determinants of CRBN modulators can utilize this specific regioisomer to probe the steric and electronic requirements of the CRBN binding pocket. Comparing its activity and binding profile with unmodified lenalidomide and 5-bromo or 4-bromo isomers provides critical insights into the SAR of the isoindolinone scaffold [1].

Development of Molecular Glue Degraders

As an analog of the molecular glue lenalidomide, this compound can be screened for its intrinsic ability to recruit novel neo-substrates to the CRL4^CRBN E3 ligase complex. Its distinct substitution pattern may alter the surface topology of CRBN, potentially leading to the identification of novel protein-protein interaction inducers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.